

effect of welding current on LH-708 deposit properties

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Compound of Interest

Compound Name: LH-708

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Technical Support Center: LH-708 Welding Electrode

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of **LH-708** welding electrodes, with a specific focus on how welding current affects the properties of the weld deposit. This guide is intended for researchers, scientists, and professionals in materials science and engineering.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the welding process with **LH-708** electrodes.

Q: Why is the welding arc unstable and difficult to start?

A: An unstable or difficult-to-start arc can be attributed to several factors:

- **Incorrect Current Settings:** The welding current may be too low for the electrode diameter. For **LH-708**, a 3.2mm electrode typically requires 90-110 Amps, while a 4.0mm electrode needs 140-160 Amps.[1] Operating below the recommended range can lead to an unstable arc.[2]
- **Moisture Contamination:** **LH-708** is a low-hydrogen type electrode, which is susceptible to moisture absorption from the atmosphere.[3] Moisture in the electrode coating can cause a

"sizzling" sound, erratic arcs, and porosity in the weld.[3] Electrodes should be stored in a dry environment or a rod oven.

- **Improper Technique:** For low-hydrogen electrodes like the E7018 family, features like a "Hot Start" on the welding machine can provide a temporary increase in amperage to ensure reliable arc initiation.[4]

Q: What causes excessive spatter and a poor weld bead appearance?

A: Excessive spatter and a rough, uneven bead are often signs that the welding current is too high.[2] High amperage increases the energy in the arc, leading to a more turbulent weld pool and the ejection of molten metal droplets. Review the recommended current settings and reduce the amperage if it exceeds the suggested range for your electrode size.[1] Additionally, ensure the correct polarity (DC+) is being used, as specified for **LH-708**. [1][5]

Q: The finished weld has cracked. What is the likely cause?

A: Cracking in the weld deposit of a tool steel like **LH-708** is a serious defect and can be caused by:

- **Inadequate Preheating:** The technical data for **LH-708** specifies preheating the workpiece to 300-400°C.[1][6] Failure to preheat can lead to rapid cooling and high thermal stresses, causing cracks.
- **High Current:** While not the primary cause, excessively high currents can increase stress and heat input, contributing to cracking upon cooling.
- **Moisture:** Hydrogen from moisture in the electrode coating can lead to hydrogen-induced cracking, a common issue with hardenable steels.

Q: Why are the mechanical properties of my weld, such as hardness, lower than expected?

A: A decrease in the expected hardness and strength of the weld deposit is often linked to excessive heat input, which is directly related to the welding current.

- **High Welding Current:** Increasing the welding current leads to a higher heat input. This results in a slower cooling rate and promotes the formation of a coarser grain structure in the

weld metal and heat-affected zone (HAZ).[7] This coarser microstructure typically exhibits lower hardness and tensile strength.[7]

- Improper Post-Weld Heat Treatment: For tool steels like **LH-708**, the final properties are highly dependent on the post-weld heat treatment (e.g., hardening and tempering). The "as-welded" hardness is typically in the range of 41-46 HRC, but this can be increased to 49-51 HRC after proper hardening.[1]

Frequently Asked Questions (FAQs)

Q: What is the recommended welding current for **LH-708** electrodes?

A: The recommended current depends on the electrode diameter. According to the manufacturer's data, the typical ranges are:

- 3.2mm Diameter: 90 - 110 Amps
- 4.0mm Diameter: 140 - 160 Amps It is crucial to operate within these ranges to achieve the desired weld properties.[1]

Q: How does increasing the welding current affect the microstructure of the **LH-708** deposit?

A: Increasing the welding current raises the heat input into the weld. This leads to a larger weld pool and a slower cooling rate. The slower cooling allows more time for grain growth, resulting in a coarser microstructure in the weld deposit.[7] This can negatively impact mechanical properties like toughness and hardness.

Q: How does welding current generally influence the mechanical properties of a low-hydrogen weld deposit?

A: As a general principle for low-hydrogen electrodes, welding current has a significant impact on mechanical properties. Studies on similar electrodes (like E7018) show that as the current increases, both tensile strength and hardness tend to decrease due to the formation of a coarser grain structure.[7] However, there is often an optimal current that provides a good balance of strength and ductility. For instance, one study found a 110A current produced an optimal combination of strength and flexibility, while another identified 120A as superior for tensile and yield strengths compared to 100A and 140A.[8][9][10]

Data Presentation

Table 1: General Effect of Welding Current on **LH-708** Weld Deposit Properties

Parameter	Low Current	Optimal Current	High Current
Arc Stability	Poor, unstable	Stable, smooth	Harsh, turbulent
Spatter	Low	Low to Moderate	High / Excessive
Penetration	Insufficient	Adequate	Deep, potential for burn-through
Hardness	Potentially higher (due to rapid cooling)	As per specification (41-46 HRC)	Decreased
Tensile Strength	N/A (weld likely defective)	Optimal	Decreased[7]
Grain Structure	Fine	Fine, well-defined	Coarse[7]
Risk of Defects	Lack of fusion, porosity	Low	Undercut, cracking, excessive spatter[2]

Experimental Protocols

Protocol 1: Metallographic Examination of Weld Microstructure

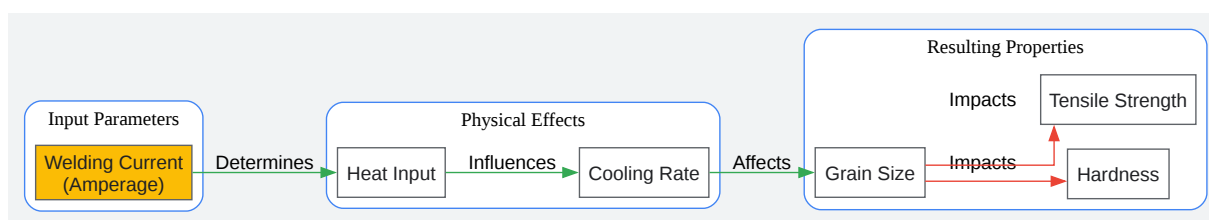
- **Sectioning:** Cut a cross-section of the weld bead perpendicular to the welding direction using an abrasive cutter with adequate cooling to prevent altering the microstructure.
- **Mounting:** Mount the sectioned sample in a thermosetting or cold-setting resin to facilitate handling and polishing.
- **Grinding:** Grind the sample surface using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.
- **Polishing:** Polish the ground surface using diamond paste on a polishing cloth (e.g., 6-micron, 3-micron, and 1-micron) to achieve a mirror-like finish.

- Etching: Etch the polished surface with a suitable reagent (e.g., 2% Nital - 2ml nitric acid in 98ml ethanol) for a few seconds to reveal the grain boundaries and microstructure.
- Microscopy: Examine the etched surface using an optical microscope at various magnifications (e.g., 100x, 400x) to observe the grain size, phase distribution, and any defects in the weld metal and heat-affected zone.

Protocol 2: Hardness Testing

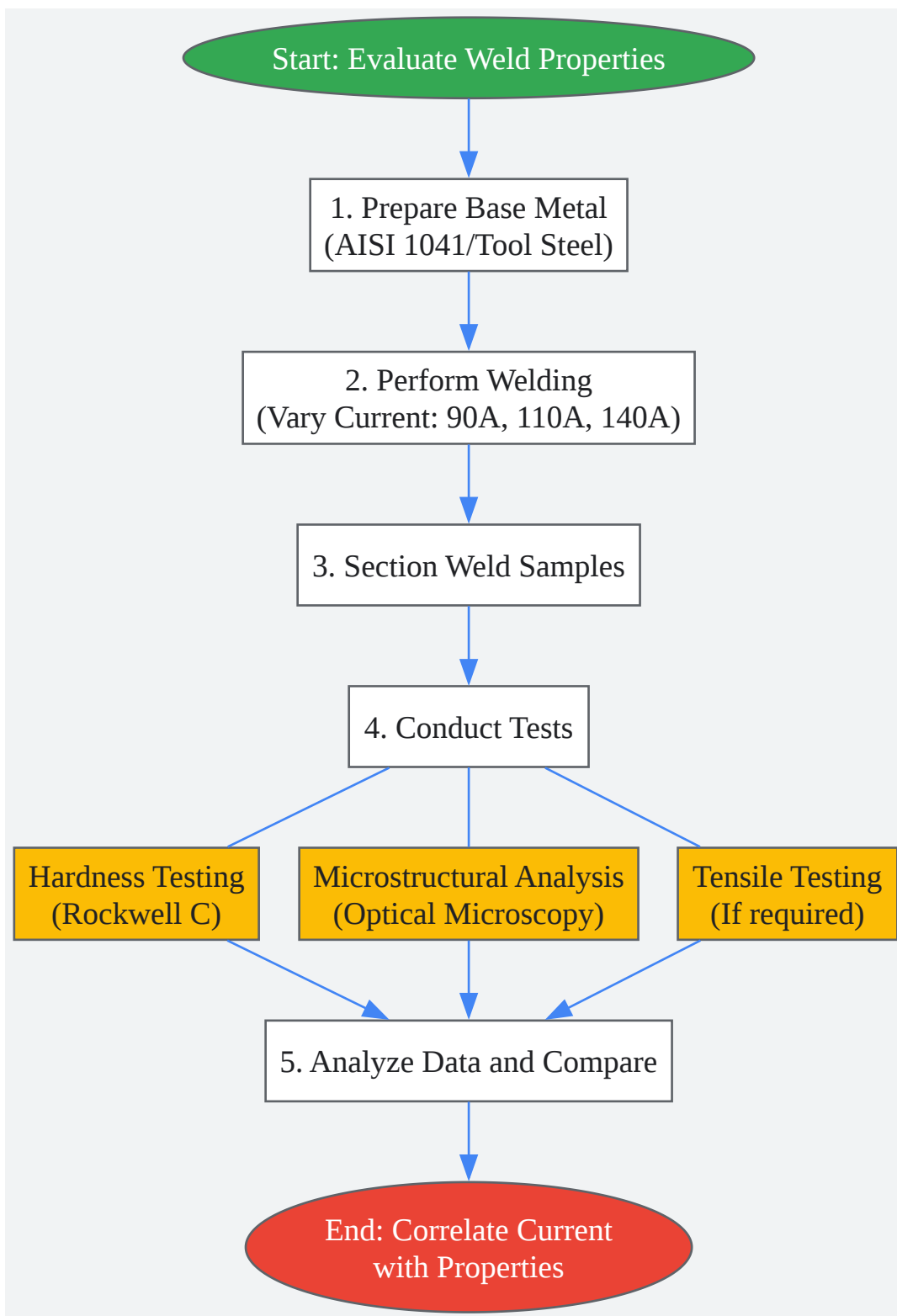
- Sample Preparation: Prepare a polished, un-etched cross-section of the weld as described in Protocol 1 (steps 1-4).
- Hardness Tester: Use a Rockwell C hardness tester (HRC) as specified for **LH-708** tool steel.^[1]
- Indentation: Take multiple hardness readings across the weld deposit, the heat-affected zone (HAZ), and the base metal to create a hardness profile. Ensure sufficient spacing between indentations to avoid interference.
- Data Recording: Record the HRC values for each location and calculate the average hardness for the weld deposit.

Visualizations



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Caption: Relationship between welding current and final weld properties.



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Caption: Experimental workflow for analyzing current effects on welds.

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